![molecular formula C10H12N6O B4330520 4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4330520.png)
4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PAP-1 and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B) enzyme. PTP1B plays a crucial role in regulating insulin signaling, and its inhibition can improve insulin sensitivity, making PAP-1 a promising candidate for the treatment of diabetes and related metabolic disorders.
Mécanisme D'action
PAP-1 exerts its effects by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. By inhibiting PTP1B, PAP-1 increases insulin sensitivity and improves glucose uptake in insulin-sensitive tissues such as skeletal muscle, liver, and adipose tissue. PAP-1 also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
PAP-1 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. PAP-1 also improves lipid metabolism by reducing triglyceride and cholesterol levels in the blood. Additionally, PAP-1 has been shown to reduce inflammation and oxidative stress, which are key factors in the development of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PAP-1 in lab experiments is its potent and specific inhibition of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one limitation of using PAP-1 is its potential toxicity, which can limit its use in vivo.
Orientations Futures
Further research is needed to determine the safety and efficacy of PAP-1 in humans. Clinical trials are needed to evaluate the potential of PAP-1 as a therapeutic agent for the treatment of diabetes and related metabolic disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of PAP-1 on glucose and lipid metabolism. Finally, the development of more potent and selective PTP1B inhibitors may lead to the discovery of new therapeutic agents for the treatment of metabolic disorders.
Applications De Recherche Scientifique
PAP-1 has been extensively studied for its potential applications in the treatment of diabetes and related metabolic disorders. In preclinical studies, PAP-1 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. PAP-1 has also been shown to improve lipid metabolism and reduce inflammation in these models.
Propriétés
IUPAC Name |
4-(pyridin-4-ylmethylamino)-1H-pyrazole-5-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c11-15-10(17)9-8(6-14-16-9)13-5-7-1-3-12-4-2-7/h1-4,6,13H,5,11H2,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHAITQVUGTULX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=C(NN=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.